molecular formula C14H12N2O5S B1401592 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid CAS No. 68645-45-4

2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid

Cat. No.: B1401592
CAS No.: 68645-45-4
M. Wt: 320.32 g/mol
InChI Key: VVHZWOZTIIKKRH-UHFFFAOYSA-N
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Description

2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidenehydrazinyl group attached to a sulfobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid typically involves the condensation reaction between benzylidenehydrazine and 5-sulfobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzylidenehydrazinyl)-4-methylthiazole
  • 2-(2-Benzylidenehydrazinyl)-4-methylbenzothiazole
  • 2-(2-Benzylidenehydrazinyl)-5-nitrobenzoic acid

Uniqueness

2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid is unique due to the presence of both the benzylidenehydrazinyl and sulfobenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

2-(2-benzylidenehydrazinyl)-5-sulfobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c17-14(18)12-8-11(22(19,20)21)6-7-13(12)16-15-9-10-4-2-1-3-5-10/h1-9,16H,(H,17,18)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHZWOZTIIKKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68645-45-4
Record name 2-[2-(Phenylmethylene)hydrazinyl]-5-sulfobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68645-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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